molecular formula C11H19P B12554228 Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane CAS No. 143801-04-1

Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane

Cat. No.: B12554228
CAS No.: 143801-04-1
M. Wt: 182.24 g/mol
InChI Key: FHQWNNCXTLSQCE-UHFFFAOYSA-N
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Description

Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is an organophosphorus compound characterized by its unique structure, which includes a phosphane group attached to a cyclopentadienyl ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of a phosphane precursor with a cyclopentadienyl derivative. One common method includes the reaction of dimethylphosphane with 2,3,4,5-tetramethylcyclopentadienyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides.

    Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used.

    Coordination: Transition metals like palladium and platinum are often involved in forming coordination complexes.

Major Products

    Oxidation: Phosphane oxides.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry to form complexes that can act as catalysts in various reactions.

    Biology: The compound’s derivatives are studied for their potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane exerts its effects depends on its application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. These species facilitate various chemical transformations by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Similar in structure but contains a silicon atom instead of phosphorus.

    Bis(2,3,4,5-tetramethyl-2,4-cyclopentadiene-1-yl)dimethylsilane: Another silicon-containing analogue with similar properties.

Uniqueness

Dimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and coordination properties compared to its silicon analogues. This uniqueness makes it valuable in specific catalytic applications where phosphorus-based ligands are preferred.

Properties

CAS No.

143801-04-1

Molecular Formula

C11H19P

Molecular Weight

182.24 g/mol

IUPAC Name

dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phosphane

InChI

InChI=1S/C11H19P/c1-7-8(2)10(4)11(9(7)3)12(5)6/h11H,1-6H3

InChI Key

FHQWNNCXTLSQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1P(C)C)C)C)C

Origin of Product

United States

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